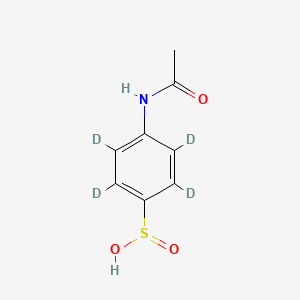

![molecular formula C2H4O2 B583812 [1-13C]Glycolaldehyde CAS No. 71122-42-4](/img/structure/B583812.png)

[1-13C]Glycolaldehyde

Overview

Description

“[1-13C]Glycolaldehyde” is an isotope labelled version of glycoaldehyde . Glycoaldehyde is one of the simplest sugar-related molecules and is the precursor molecule of various significant compounds including amino acid glycine .

Synthesis Analysis

Glycolaldehyde can be produced from xylonic acid by Enterobacter cloacae . Xylonic acid is converted to 2-dehydro-3-deoxy-D-pentonate catalyzed by D-xylonic acid dehydratase. 2-Dehydro-3-deoxy-D-pentonate is then converted to form pyruvate and glycolaldehyde, a reaction catalyzed by an aldolase .Molecular Structure Analysis

Glycolaldehyde is the organic compound with the formula HOCH2−CHO . It is the smallest possible molecule that contains both an aldehyde group (−CH=O) and a hydroxyl group (−OH) . The glycolaldehyde molecule contains a total of 7 bonds. There are 3 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 aldehyde (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

The radiolysis of aqueous solutions of glycolaldehyde mainly produces the linear dimer known as eritriol and a sugar-like compound with six carbon atoms . In methanol solution, glycolaldehyde hemiacetal (GAHA) is a dominant component .Physical and Chemical Properties Analysis

“this compound” is soluble in water . Its molecular weight is 61.05 .Scientific Research Applications

Astronomy and Astrophysics : [1-13C]Glycolaldehyde plays a significant role in astrochemistry. Studies have focused on its spectra in millimeter and submillimeter wave regions, aiding in the detection of its isotopologs in the interstellar medium. This research is crucial for understanding complex biological molecule formation in space (Haykal et al., 2013).

Carbohydrate Analysis : In analytical chemistry, this compound is used to study the thermally assisted hydrolysis and methylation of carbohydrates, revealing insights into the formation of methylated metasaccharinic acids through aldol reactions (Schwarzinger, 2003).

Biological Chemistry : this compound has been used to investigate the influence of transketolase-catalyzed reactions in the formation of glycolaldehyde-specific posttranslational modifications under physiological conditions. This is significant for understanding carbonyl stress and the formation of advanced glycation endproducts (Klaus et al., 2018).

Chemical Synthesis and Analysis : In the development of analytical methods, this compound is vital for creating techniques for its quantification, such as in the validation of a GC-MS method for quantifying glycolaldehyde formed from carbohydrate fragmentation processes (Fathalinejad et al., 2020).

Pyrolysis Studies : Research on the pyrolysis of glucans has utilized this compound to investigate the chemical mechanisms involved in the formation of pyrolysis products, providing essential insights into biomass conversion and energy production (Ponder & Richards, 1993).

Medical Research : In medical research, this compound has been studied for its impact on neutrophil biochemical parameters, highlighting its role in oxidative stress and the protective effects of antioxidants (Guerra et al., 2012).

Mechanism of Action

Target of Action

[1-13C]Glycolaldehyde, a radiolabelled isotope of glycoaldehyde , primarily targets proteins in the body. It is known to interact with proteins such as the receptor for advanced glycation end products (RAGE) . RAGE is a cell surface receptor that plays a crucial role in cellular processes such as inflammation and cell survival .

Mode of Action

This compound interacts with its targets through a process known as the Maillard reaction . This is a non-enzymatic reaction between reducing sugars and amino structures in amino acids or proteins . The interaction of this compound with RAGE leads to the production of advanced glycation end products (AGEs) . AGEs are formed following the reversible formation of Schiff bases between carbonyl and free amino groups . This interaction results in changes such as increased production of RAGE and reactive oxygen species (ROS), and disruption of insulin signaling and glucose uptake .

Biochemical Pathways

The interaction of this compound with proteins affects various biochemical pathways. One such pathway is the Dahms pathway, where the conversion of xylose into each mole of glycolaldehyde generates one mole of NADH . Another affected pathway is the adipogenesis pathway, where this compound increases the expression of adipogenic genes in a dose-dependent manner .

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The action of this compound leads to several molecular and cellular effects. It increases the production of RAGE and ROS , disrupts insulin signaling and glucose uptake , and stimulates lipid metabolism . These effects can lead to conditions such as obesity, arteriosclerosis, cardiovascular disease, and diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of glucose can inhibit the uptake and metabolism of this compound . Additionally, the physiological concentration of this compound, estimated to range from 0.2 to 2 mM, can also affect its action .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

[1-13C]Glycolaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthetic pathway from formaldehyde to acetyl-CoA . The glycolaldehyde synthase enzyme is engineered to improve catalytic activity, condensing two molecules of formaldehyde into one this compound .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is involved in the biosynthesis of a variety of industrial chemicals and natural products .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted into acetyl-phosphate by a repurposed phosphoketolase .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound may change. It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies may observe threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNASOHLSPBMP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH]=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724572 | |

| Record name | Hydroxy(1-~13~C)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71122-42-4 | |

| Record name | Hydroxy(1-~13~C)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

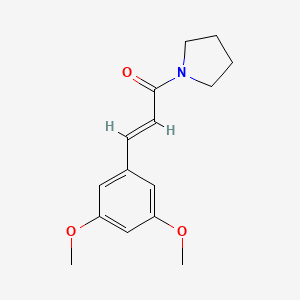

![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

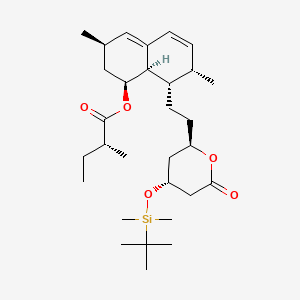

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![L-[1-13C]Glucose](/img/structure/B583745.png)

![L-[2-13C]glucose](/img/structure/B583748.png)